Cas no 1522527-16-7 (3-cyclobutylpentanoic acid)

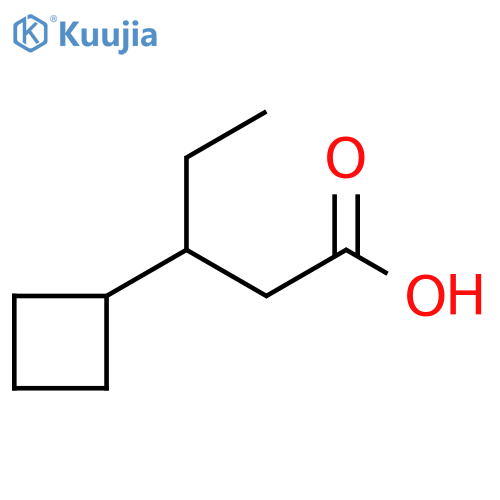

3-cyclobutylpentanoic acid structure

商品名:3-cyclobutylpentanoic acid

3-cyclobutylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclobutylpentanoic acid

- Cyclobutanepropanoic acid, β-ethyl-

-

- インチ: 1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)

- InChIKey: RQFVEAQCFLMFFJ-UHFFFAOYSA-N

- ほほえんだ: C(C1CCC1)(CC)CC(=O)O

3-cyclobutylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1725233-0.25g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 0.25g |

$538.0 | 2023-09-20 | |

| Enamine | EN300-1725233-1.0g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 1g |

$1086.0 | 2023-06-04 | |

| Enamine | EN300-1725233-10g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 10g |

$4667.0 | 2023-09-20 | |

| A2B Chem LLC | AX26808-1g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 1g |

$1179.00 | 2024-04-20 | |

| 1PlusChem | 1P01DVZS-100mg |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 100mg |

$527.00 | 2024-06-20 | |

| A2B Chem LLC | AX26808-250mg |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 250mg |

$602.00 | 2024-04-20 | |

| 1PlusChem | 1P01DVZS-1g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 1g |

$1405.00 | 2024-06-20 | |

| Enamine | EN300-1725233-0.5g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 0.5g |

$847.0 | 2023-09-20 | |

| Enamine | EN300-1725233-5.0g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 5g |

$3147.0 | 2023-06-04 | |

| Enamine | EN300-1725233-10.0g |

3-cyclobutylpentanoic acid |

1522527-16-7 | 95% | 10g |

$4667.0 | 2023-06-04 |

3-cyclobutylpentanoic acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

1522527-16-7 (3-cyclobutylpentanoic acid) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量